molecular formula C17H16O4 B3432953 6-(Benzyloxy)-7-methoxyisochroman-3-one CAS No. 113697-05-5

6-(Benzyloxy)-7-methoxyisochroman-3-one

Cat. No.: B3432953
CAS No.: 113697-05-5
M. Wt: 284.31 g/mol
InChI Key: AGNJMUJGYBJQHL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxyisochroman-3-one is an organic compound belonging to the isochroman family. Isochromans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 6-position and a methoxy group at the 7-position on the isochroman ring, making it a molecule of interest for various synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-7-methoxyisochroman-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.

    Formation of Intermediate: The first step involves the formation of an intermediate through a benzylation reaction. This is achieved by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone.

    Cyclization: The intermediate undergoes cyclization to form the isochroman ring. This is typically done using a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The final step involves the introduction of the methoxy group at the 7-position. This can be achieved through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isochroman derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antibiotics.

Medicine:

    Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-methoxyisochroman-3-one involves its interaction with various molecular targets. The benzyloxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. In pharmacological contexts, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

    6-Hydroxy-7-methoxyisochroman-3-one: Lacks the benzyloxy group, leading to different reactivity and biological activity.

    6-(Benzyloxy)-7-hydroxyisochroman-3-one: Features a hydroxyl group instead of a methoxy group, affecting its chemical properties and applications.

Uniqueness: 6-(Benzyloxy)-7-methoxyisochroman-3-one is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry and pharmacology.

Properties

IUPAC Name

7-methoxy-6-phenylmethoxy-1,4-dihydroisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNJMUJGYBJQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182563
Record name 1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113697-05-5
Record name 1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113697-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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